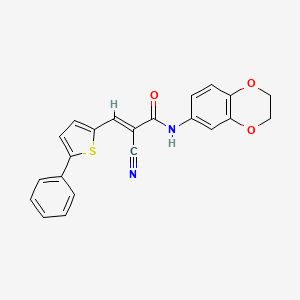

(E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c23-14-16(12-18-7-9-21(28-18)15-4-2-1-3-5-15)22(25)24-17-6-8-19-20(13-17)27-11-10-26-19/h1-9,12-13H,10-11H2,(H,24,25)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTXKLPVSGUHAA-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(S3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=C(S3)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological activity based on diverse studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound's molecular formula is with a molecular weight of approximately 386.4 g/mol. Its structure features a cyano group and a benzodioxane moiety, which are critical for its biological activity.

Research indicates that compounds containing the benzodioxane structure often exhibit significant biological properties due to their ability to interact with various biological targets. The presence of the cyano group enhances the compound's reactivity, potentially leading to increased anticancer activity through apoptosis induction and cell cycle arrest.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds. For instance:

- Cell Line Studies : In vitro assays have shown that derivatives of benzodioxane exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. For example, compounds related to this structure have shown IC50 values ranging from 10 µM to 200 µM against these cell lines .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 7a | MCF-7 | 10.9 | High |

| 7b | HCT116 | 66.6 | Moderate |

| 7c | A549 | 371.36 | Weak |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties:

- α-Glucosidase Inhibition : The compound exhibits significant inhibitory activity against α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption .

| Enzyme | Inhibition Activity |

|---|---|

| α-Glucosidase | Substantial |

| Acetylcholinesterase | Weak |

Case Studies

- Study on Antitumor Effects : A study by Zhang et al. highlighted that related compounds showed promising results against multiple human cancer cell lines, indicating that structural modifications can enhance their efficacy .

- Enzyme Inhibition Research : Another research focused on sulfonamide derivatives containing benzodioxane moieties reported substantial inhibitory effects on α-glucosidase and acetylcholinesterase, suggesting that similar compounds may exhibit dual therapeutic benefits .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structural Features: Shares the 2,3-dihydro-1,4-benzodioxin core but replaces the thiophene and cyanoenamide with a methoxy-pyridine and dimethylaminomethylphenyl group.

- Key Differences: Substituents: Methoxy-pyridine vs. phenylthiophene-cyanoenamide. Electronic Profile: The pyridine ring introduces basicity, whereas the thiophene in the target compound enhances electron-richness .

- Applications : Primarily researched for kinase inhibition, contrasting with the target compound’s unexplored but hypothesized role in anti-inflammatory or anticancer pathways.

b) Hypothetical Analogues with Thiophene Replacements

- Thiophene vs. Furan/Pyrrole: Thiophene’s sulfur atom contributes to higher polarizability and metabolic stability compared to oxygen (furan) or nitrogen (pyrrole).

c) Cyanamide Derivatives

- Cyano Group Impact: The electron-withdrawing cyano group in the target compound increases electrophilicity at the α,β-unsaturated carbonyl, enhancing reactivity in Michael addition or nucleophilic substitution compared to non-cyano analogues.

Physicochemical Properties (Hypothetical Data)

Methodological Considerations

- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving stereochemistry and conformational preferences in such compounds. For example, SHELXL’s refinement capabilities ensure accurate modeling of the (E)-configuration.

- Computational Modeling : Density Functional Theory (DFT) studies highlight the target compound’s planar conformation, which stabilizes π-stacking interactions absent in bulkier analogues.

Q & A

(E)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-phenylthiophen-2-yl)prop-2-enamide

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with substituted benzodioxin and thiophene precursors. Use condensation reactions under mild acidic or basic conditions (e.g., EDCl/HOBt coupling agents in DMF) to form the enamide backbone .

- Step 2 : Optimize temperature (typically 25–60°C) and solvent polarity (DMF or THF) to enhance yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Step 3 : Purify via column chromatography or recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : Assign peaks using - and -NMR. Key signals: cyano group (~110 ppm in ), benzodioxin aromatic protons (δ 6.5–7.2 ppm), and thiophene protons (δ 7.3–7.8 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane). Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

Q. What solvent systems are suitable for solubility testing, and how can logP values be predicted?

- Methodology :

- Solubility : Test in DMSO (stock solution), followed by aqueous buffers (PBS, pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits .

- logP Prediction : Employ computational tools (e.g., ChemAxon or ACD/Labs) based on fragment contributions from the benzodioxin and thiophene moieties .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodology :

- Step 1 : Perform DFT calculations (Gaussian 09) to optimize geometry and calculate electrostatic potential surfaces. Identify reactive sites (e.g., cyano group for nucleophilic attack) .

- Step 2 : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with stronger binding affinities (<−8 kcal/mol) .

- Validation : Synthesize top candidates and assay enzymatic inhibition (IC determination via fluorescence polarization) .

Q. What strategies resolve contradictions in crystallographic vs. NMR-derived conformational data?

- Methodology :

- Crystallography : Refine SHELXL parameters (e.g., ADPs, twin laws) to address disorder in the benzodioxin ring .

- NMR Dynamics : Perform -NOESY to detect through-space correlations. Compare with crystallographic torsion angles to identify flexible regions (e.g., prop-2-enamide linker) .

Q. How can reaction scalability be maintained while minimizing byproducts in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, stoichiometry). Prioritize factors affecting yield (e.g., catalyst loading) via ANOVA .

- In-line Analytics : Implement FTIR or ReactIR to monitor intermediates. Quench side reactions early (e.g., via pH adjustment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.